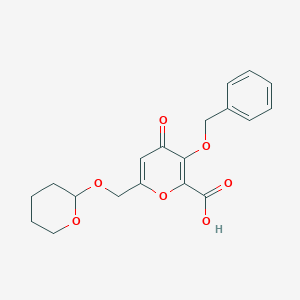![molecular formula C23H19N5O4 B2781660 methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887880-81-1](/img/new.no-structure.jpg)
methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound has a multi-ring structure with several functional groups, making it an interesting subject of study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically begins with readily available precursors such as 1-methyl-2,4-dioxo-7,8-diphenylpurine and methyl bromoacetate.
Reaction Steps:
The initial step involves the formation of the imidazole ring through a cyclization reaction.
Subsequent steps include oxidation and methylation to achieve the final structure.
Conditions: Typical conditions involve the use of anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature to optimize yield and purity.
Industrial Production Methods: Industrial production methods may involve:
Scale-Up Reactions: Adapting laboratory procedures to larger scales with optimized parameters.
Continuous Flow Synthesis: Enhancing reaction efficiency and safety.
Catalysts and Reagents: Using specific catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.
科学的研究の応用
Chemistry:
Synthesis Studies: Understanding the mechanisms of complex organic reactions.
Catalyst Development: Designing novel catalysts for improved reaction efficiency.
Biology:
Enzyme Inhibition: Investigating potential enzyme inhibitors for biological pathways.
Receptor Binding: Studying interactions with cellular receptors.
Medicine:
Drug Development: Exploring potential therapeutic applications for various diseases.
Pharmacokinetics: Analyzing the absorption, distribution, metabolism, and excretion of the compound.
Industry:
Material Science: Developing advanced materials with unique properties.
Chemical Engineering: Improving industrial processes and product formulations.
作用機序
The mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating biochemical pathways to achieve desired effects, such as enzyme inhibition or receptor activation.
類似化合物との比較
Methyl 2-(2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Ethyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Propyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness:
Functional Groups: The presence of specific functional groups that influence chemical behavior.
Reactivity: Differences in reactivity patterns due to structural variations.
Applications: Distinct applications in scientific research and industry based on unique properties.
This compound, with its intricate structure and diverse functional groups, offers a wide range of applications and research opportunities in various fields.
特性
CAS番号 |
887880-81-1 |
|---|---|
分子式 |
C23H19N5O4 |
分子量 |
429.436 |
IUPAC名 |
methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |
InChI |
InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |
InChIキー |
XXQWGUULIVGEBB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2781579.png)


![N-[(4-Bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2781582.png)
![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)
![N-({4-[(1R,6R)-7-azabicyclo[4.2.0]octane-7-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2781586.png)

![N,N-dimethyl-4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B2781590.png)
![N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2781591.png)

![3-(cyclopropylsulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2781594.png)
![[(1R,5S,6R,10R,11S,12R,15R,16R,18S)-18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] propanoate](/img/structure/B2781596.png)
![3-(4-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2781599.png)

